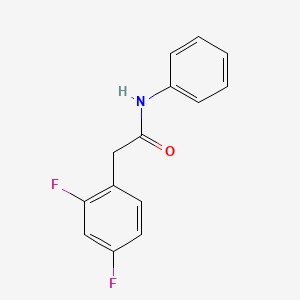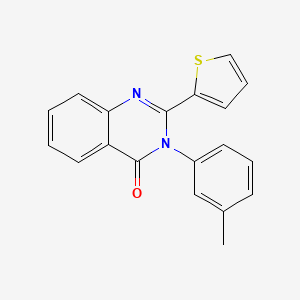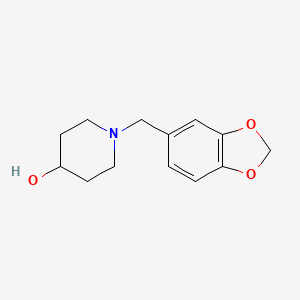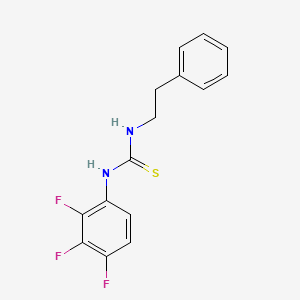![molecular formula C21H17N3O B5546956 4-甲基-2-[(2-苯基-4-喹唑啉基)氨基]苯酚](/img/structure/B5546956.png)
4-甲基-2-[(2-苯基-4-喹唑啉基)氨基]苯酚
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of quinazoline derivatives, including structures similar to 4-methyl-2-[(2-phenyl-4-quinazolinyl)amino]phenol, often involves multi-step reactions that may include the formation of Mannich bases, utilization of secondary amines, and various condensation reactions. For instance, Havaldar and Patil (2008) described the synthesis of novel quinazolinyl-phenoxy-acetic acid derivatives through reactions involving formaldehyde and secondary amines, highlighting the complexity and versatility of synthesizing quinazoline compounds (Havaldar & Patil, 2008).
Molecular Structure Analysis
Quinazoline derivatives exhibit a wide range of molecular structures, characterized by their quinazoline core and various substituents that impact their physical and chemical properties. Studies involving spectral and theoretical analysis, such as IR, *H NMR, and mass spectra, play a crucial role in confirming the structures of these compounds. The research by Popov et al. (2015), which analyzed quinazolin-4-one and its metal complexes, provides insight into the structural diversity and complexity of quinazoline derivatives (Popov et al., 2015).
Chemical Reactions and Properties
Quinazoline derivatives are known for their reactivity and ability to undergo various chemical reactions. These reactions are essential for their synthesis and modification, leading to derivatives with potential biological activity. The synthesis and pharmacological investigation by Alagarsamy et al. (2002) illustrate the reactivity of quinazolin-4(3H)-ones, highlighting their potential as H1-receptor blockers (Alagarsamy et al., 2002).
Physical Properties Analysis
The physical properties of quinazoline derivatives, including solubility, melting point, and crystalline structure, are crucial for their application in various fields. The investigation of these properties requires detailed analysis and characterization techniques, as shown in the research on spectral and theoretical study of quinazoline derivatives by Popov et al. (2015) (Popov et al., 2015).
Chemical Properties Analysis
The chemical properties of quinazoline derivatives, such as their reactivity, stability, and interactions with biological targets, are key factors in their potential as pharmaceutical agents. Studies like that by Alagarsamy et al. (2002), which investigated the pharmacological potential of quinazolin-4(3H)-ones, contribute to our understanding of these properties and their implications for drug development (Alagarsamy et al., 2002).
科学研究应用
除草剂活性
Aibibuli 等人 (2012) 进行的研究探索了喹唑啉酮衍生物的合成和除草剂评价,发现其对模式植物具有显着的植物毒性。这些化合物被确定为潜在的植物激素抑制剂,对接研究表明它们与激素受体 TIR1 非常匹配,表明它们可用作除草剂活性的先导化合物 Aibibuli 等人,2012.
抗氧化和细胞毒活性
Pele 等人 (2022) 开发了喹唑啉-4(3H)-酮的多酚衍生物,证明了其对癌细胞系具有显着的抗氧化和细胞毒活性,同时与正常细胞高度相容。这项研究强调了喹唑啉酮衍生物在治疗应用中的潜力,特别是在癌症治疗中 Pele 等人,2022.
EGFR 抑制用于抗肿瘤治疗
Le 等人 (2020) 设计并合成了喹唑啉酮衍生物以评估其抗肿瘤活性。某些化合物对各种癌细胞系表现出很高的抗肿瘤活性,其中一种化合物显着抑制了 EGFRwt-TK,表明它们在抗肿瘤治疗中的潜力 Le 等人,2020.
抗惊厥活性
El-Helby 和 Wahab (2003) 合成了一系列喹唑啉-4-酮衍生物,并对其抗惊厥活性进行了评估,结果表明在低剂量下具有很强的作用。这项研究有助于了解喹唑啉酮衍生物的抗惊厥特性 El-Helby 和 Wahab,2003.
镇痛和抗炎剂
Alagarsamy 等人 (2007) 合成了多种 3-(4-甲基苯基)-2-取代氨基-3H-喹唑啉-4-酮,并对其镇痛和抗炎活性进行了研究。这些化合物表现出显着的活性,展示了喹唑啉酮衍生物在开发镇痛和抗炎药物中的潜力 Alagarsamy 等人,2007.
作用机制
安全和危害
属性
IUPAC Name |
4-methyl-2-[(2-phenylquinazolin-4-yl)amino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c1-14-11-12-19(25)18(13-14)23-21-16-9-5-6-10-17(16)22-20(24-21)15-7-3-2-4-8-15/h2-13,25H,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNCNSHXXUBKDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197869 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Methyl-2-[(2-phenylquinazolin-4-yl)amino]phenol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-1,9-dioxaspiro[5.5]undec-4-yl-6-phenylpyridine-2-carboxamide](/img/structure/B5546879.png)
![8-[5-(hydroxymethyl)-2-furoyl]-2-(2-pyridin-2-ylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5546887.png)


![N'-(2,3-dichlorobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5546923.png)




![3-amino-N-(4-chlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5546953.png)
![5-ethyl-4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5546964.png)
![5-(4-methoxyphenyl)-4-[(3-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5546969.png)

![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]piperidin-4-ol](/img/structure/B5546982.png)